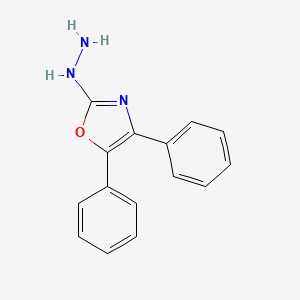
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of phenyl benzoates This compound is characterized by the presence of a methoxy group, a prop-1-en-1-yl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate typically involves the esterification of 2-Methoxy-4-(prop-1-en-1-yl)phenol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol, known for its use in flavorings and fragrances.
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, commonly used in dentistry and as an analgesic.
Acetyleugenol: Phenol, 2-methoxy-4-(2-propenyl)-, acetate, used in perfumery and flavoring.
Uniqueness
2-Methoxy-4-(prop-1-en-1-yl)phenyl 4-nitrobenzoate is unique due to the presence of both a methoxy group and a nitrobenzoate ester, which confer distinct chemical and biological properties
Properties
CAS No. |
5026-38-0 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
(2-methoxy-4-prop-1-enylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C17H15NO5/c1-3-4-12-5-10-15(16(11-12)22-2)23-17(19)13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3 |
InChI Key |
LZCIHFFRUAPFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
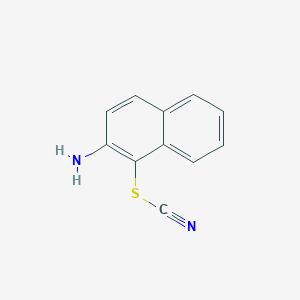
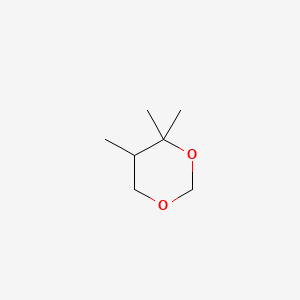
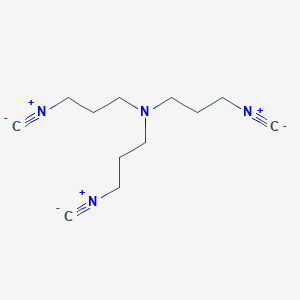
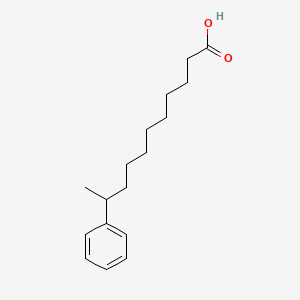
![4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid](/img/structure/B14741550.png)
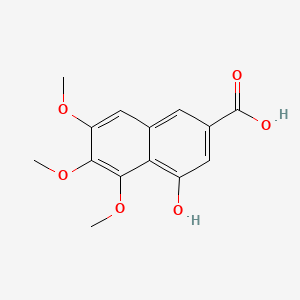
![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
![3,9-Dihexyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14741574.png)
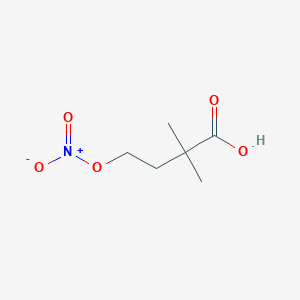
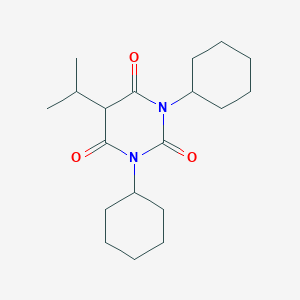
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
